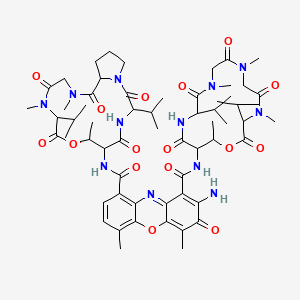
2-Hexyl-1,3,2-dioxaphosphepane 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexyl-1,3,2-dioxaphosphepane 2-oxide is a chemical compound with the molecular formula C8H17O3P It belongs to the class of organophosphorus compounds, which are characterized by the presence of phosphorus atoms bonded to carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-1,3,2-dioxaphosphepane 2-oxide typically involves the reaction of hexanol with phosphorus trichloride, followed by the addition of ethylene glycol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Hexanol with Phosphorus Trichloride: Hexanol reacts with phosphorus trichloride to form hexyl phosphorodichloridate.
Addition of Ethylene Glycol: Ethylene glycol is then added to the reaction mixture, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexyl-1,3,2-dioxaphosphepane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorus atom is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hexyl-1,3,2-dioxaphosphepane 2-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 2-Hexyl-1,3,2-dioxaphosphepane 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can influence various biochemical pathways. Its ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethoxy-1,3,2-dioxaphospholane 2-oxide: Similar in structure but with an ethoxy group instead of a hexyl group.
2-Methoxy-1,3,2-dioxaphospholane 2-oxide: Contains a methoxy group instead of a hexyl group.
2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-oxide: Contains a trifluoroethoxy group.
Uniqueness
2-Hexyl-1,3,2-dioxaphosphepane 2-oxide is unique due to its hexyl group, which imparts distinct chemical properties and potential applications compared to its analogs. The longer alkyl chain can influence its solubility, reactivity, and interactions with other molecules.
Eigenschaften
CAS-Nummer |
122833-45-8 |
|---|---|
Molekularformel |
C10H21O3P |
Molekulargewicht |
220.25 g/mol |
IUPAC-Name |
2-hexyl-1,3,2λ5-dioxaphosphepane 2-oxide |
InChI |
InChI=1S/C10H21O3P/c1-2-3-4-7-10-14(11)12-8-5-6-9-13-14/h2-10H2,1H3 |
InChI-Schlüssel |
NAVQBTYBAHXQLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCP1(=O)OCCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



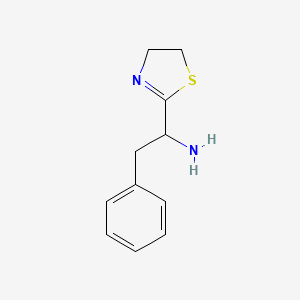
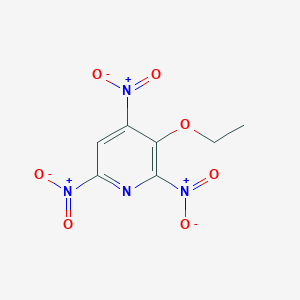
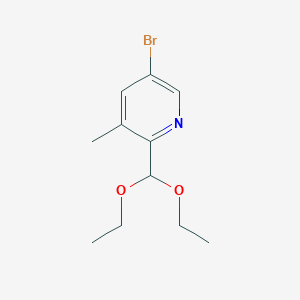
![1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide](/img/structure/B12640953.png)


![2-[5-(2-Hydroxyanilino)-2,4-dinitroanilino]phenol](/img/structure/B12640967.png)
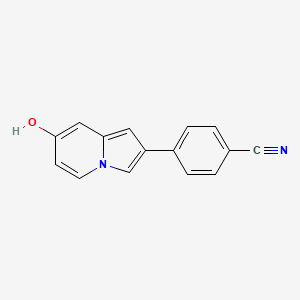
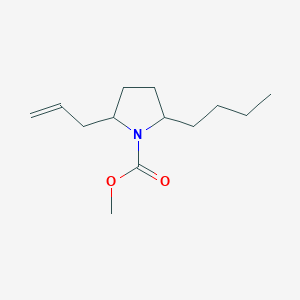
![6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine](/img/structure/B12640975.png)
![N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12640983.png)

